Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate
Description
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Properties
IUPAC Name |
ethyl (2Z)-3,3,3-trifluoro-2-hydroxyiminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3/b9-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQNJACLNVYAIK-OQFOIZHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,3,3-trifluoro-2-(hydroxyimino)propanoate is a fluorinated compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its reactivity and biological interactions. The molecular formula is , and it features a hydroxyimino functional group that enhances its potential as an enzyme inhibitor.
The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity, which can lead to inhibition of enzyme activity. This mechanism is crucial for its potential applications in medicinal chemistry and enzyme inhibition studies.
Enzyme Inhibition
Research indicates that this compound may serve as a potent enzyme inhibitor. The presence of the hydroxyimino group is believed to enhance the compound's interaction with target enzymes, potentially disrupting metabolic pathways. Preliminary studies have shown that at high concentrations (50 μM), the compound can inhibit specific enzymatic activities by approximately 50% .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These studies typically involve assessing cell viability using assays such as MTT or XTT. Results indicate that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A recent study investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspases 3 and 7. After treatment for 24 hours, significant cell rounding and shrinkage were observed, indicative of apoptotic processes. This suggests that the compound may act as a promising candidate for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
